molecular formula C₁₀H₂₃N₇ xHCl B1154615 N-(2-Azidoethyl) Cyclen Hydrochloride

N-(2-Azidoethyl) Cyclen Hydrochloride

Cat. No.: B1154615
M. Wt: 241.34
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Azidoethyl) Cyclen Hydrochloride is a functionalized macrocyclic compound derived from cyclen (1,4,7,10-tetraazacyclododecane), a 12-membered tetraaza macrocycle. The compound features an azidoethyl (-CH₂CH₂N₃) substituent attached to one of the nitrogen atoms of the cyclen backbone, with the hydrochloride salt enhancing its solubility and stability. Cyclen itself is known for its strong metal-chelating properties, particularly with lanthanides, making it a key component in magnetic resonance imaging (MRI) contrast agents like gadolinium-based complexes .

The synthesis of cyclen derivatives typically involves macrocyclic precursors, such as perhydro-2a,4a,6a,8a-tetraazacyclopenteno[1,3-f,g]acenaphthylene, followed by selective functionalization. In the case of this compound, the azido group is introduced via alkylation or click chemistry precursors, enabling applications in bioconjugation, targeted drug delivery, and bioorthogonal chemistry .

Properties

Molecular Formula

C₁₀H₂₃N₇ xHCl

Molecular Weight

241.34

Synonyms

1-(2-Azidoethyl)-1,4,7,10-tetraazacyclododecane Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclen and Cyclam Derivatives
  • Cyclam (1,4,8,11-tetraazacyclotetradecane): A 14-membered macrocycle structurally similar to cyclen. Substituted cyclam derivatives, such as monosubstituted cyclam with pyridine or aminophenyl groups, exhibit anti-HIV-1 activity . Unlike N-(2-Azidoethyl) Cyclen Hydrochloride, these derivatives prioritize amine or aromatic substituents for biological targeting rather than azide-driven click chemistry.
  • Cyclam-N-(2-aminoethyl)propane-1,3-diamine: Features a branched polyamine substituent. While synthesized using phthaloyl protecting groups, this compound lacks the acetate pendant arms or azide functionality seen in this compound, limiting its utility in metal coordination or bioconjugation .
Azide-Functionalized Linear Amines
  • (2-Azidoethyl)dimethylamine Hydrochloride: A simpler, non-macrocyclic compound with the formula C₄H₁₀N₄Cl. Its structure includes an azidoethyl group but lacks the cyclen macrocycle, resulting in weaker metal-chelating capacity. It is primarily used in click chemistry or as a precursor for further functionalization .
  • O-(2-Azidoethyl)-hydroxylamine Hydrochloride : Contains an azidoethyl group bonded to hydroxylamine. This compound shares the azide functionality but diverges in application, serving as a nitroxide precursor rather than a macrocyclic chelator .
Aminoethyl Chloride Derivatives
  • 2-(N,N-Dimethylamino)ethyl Chloride (CAS 107-99-3): A linear amine with a chloroethyl group. While structurally distinct, it serves as a precursor for synthesizing amine-modified macrocycles or azide derivatives. Its applications focus on organic synthesis rather than biomedical uses .
  • 2-(N,N-Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9): Similar to the dimethyl variant but with diethyl substitution, altering steric and electronic properties. These compounds highlight the role of amine substituents in tuning reactivity and solubility .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Applications Reference
This compound C₁₀H₂₁N₇Cl Azidoethyl, Cyclen MRI contrast agents, bioconjugation
(2-Azidoethyl)dimethylamine Hydrochloride C₄H₁₀N₄Cl Azidoethyl, dimethyl Click chemistry, organic synthesis
Cyclam-N-(2-aminoethyl)propane-1,3-diamine C₁₄H₃₂N₆ Branched polyamine Anti-HIV-1 activity
2-(N,N-Dimethylamino)ethyl Chloride C₄H₁₀ClN Chloroethyl, dimethyl Precursor for amine synthesis

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